![molecular formula C23H26N4O4 B2552690 [3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine CAS No. 1788754-24-4](/img/structure/B2552690.png)
[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine
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Description
“[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine” is a complex organic compound. It is related to the family of compounds known as phenethylamines, which are analogues of the major human neurotransmitter dopamine . The compound’s structure includes a 3,4-dimethoxyphenyl group, which is a common motif in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, one method involves a one-pot, three-component Mannich reaction carried out by condensation of 3,4-dimethoxybenzaldehyde, pyrrolidine, and cyclopentanone in the presence of calcium chloride using ethanol as a solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol-5-yl group, a pyrrolidin-1-yl group, and a carbonylphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. The presence of various functional groups allows for a wide range of potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, a related compound, 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester, has a molecular weight of 222.2372 .Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, one study identified a related compound as a potent, selective inhibitor of nSMase2 with excellent oral bioavailability and brain penetration . This suggests potential applications in neurological disorders.
properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)17-8-5-7-16(13-17)23(28)27-12-6-9-18(27)22-24-21(25-31-22)15-10-11-19(29-3)20(14-15)30-4/h5,7-8,10-11,13-14,18H,6,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZGZTUIVBYVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine |
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